BenchChemオンラインストアへようこそ!

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

Transthyretin Thyroid hormone transport Flavonoid-protein interaction

3',5'-Dibromo-2',4,4',6'-tetrahydroxy aurone (also known as 3,5-DBTHA or PDB ligand FL9) is a synthetic dibrominated flavonoid of the aurone subclass, characterized by a 2-benzylidene-1-benzofuran-3-one core with hydroxyl substitution at positions 2′, 4, 4′, and 6′ and bromine atoms at the 3′ and 5′ positions of the B-ring. Unlike the majority of flavonoids which adopt a flavone scaffold, the aurone architecture constrains the bridging methine to a five-membered heterocycle, yielding a distinct electronic and conformational landscape.

Molecular Formula C15H8Br2O6
Molecular Weight 444.03 g/mol
CAS No. 105098-41-7
Cat. No. B10758149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
CAS105098-41-7
Molecular FormulaC15H8Br2O6
Molecular Weight444.03 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O
InChIInChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2-
InChIKeyBRPKBUNFOZFULQ-SGAXSIHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone (CAS 105098-41-7): A Structurally Defined Dibromoaurone with Defined TTR and Deiodinase Pharmacology


3',5'-Dibromo-2',4,4',6'-tetrahydroxy aurone (also known as 3,5-DBTHA or PDB ligand FL9) is a synthetic dibrominated flavonoid of the aurone subclass, characterized by a 2-benzylidene-1-benzofuran-3-one core with hydroxyl substitution at positions 2′, 4, 4′, and 6′ and bromine atoms at the 3′ and 5′ positions of the B-ring [1]. Unlike the majority of flavonoids which adopt a flavone scaffold, the aurone architecture constrains the bridging methine to a five-membered heterocycle, yielding a distinct electronic and conformational landscape. This compound has a high-resolution crystal structure solved in complex with human transthyretin (TTR) at 2.3 Å (R = 17.9%) [2], providing atom-level detail on its binding pose, and is annotated in authoritative databases including ChEBI (CHEBI:47414), DrugBank (DB07775), and MeSH (C075664) [1][3], making it one of the most structurally validated tool compounds in the aurone class.

Why 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone Cannot Be Generically Replaced by In-Class Flavones, Chalcones, or Non-Brominated Aurones


Aurone-class flavonoid analogues, including non-brominated hydroxyaurones and dibromoflavones such as EMD 21388, exhibit overlapping binding to the thyroid hormone transport protein transthyretin (TTR), yet substitution is not functionally interchangeable. The 3′,5′-dibromo-2′,4,4′,6′-tetrahydroxy substitution pattern produces a unique constellation of molecular interactions within the TTR binding channel that are absent in close structural analogues—specifically, dual hydrogen-bonding contacts with both Lys-15 residues and an O2′–Thr-119 interaction that are not replicated by the dibromoflavone EMD 21388 [1]. Moreover, the bromine atoms anchor hydrophobically between TTR β-sheets in a nonplanar antiskewed conformation [2], a geometry that computational modeling alone failed to predict [2], meaning that subtle changes in substitution or scaffold eliminate these key anchoring contacts and fundamentally alter target engagement. The quantitative evidence below demonstrates that this compound is not just another TTR-binding flavonoid, but one with a uniquely empirically validated interaction profile.

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone: Quantitative Comparative Evidence for Scientific Selection vs. Closest Structural Analogs


TTR Channel Entry Anchoring: Dual Lys-15 Contact vs. Single Contact for the Dibromoflavone EMD 21388

In a direct crystallographic comparison of two dibrominated TTR-binding flavonoids, the dibromoaurone (target compound) establishes direct hydrogen-bonding interactions with both Lys-15 residues located at the TTR channel entrance, whereas the dibromoflavone EMD 21388 (3-methyl-4′,6-dihydroxy-3′,5′-dibromoflavone) forms only a single interaction with Lys-15 [1]. This difference arises from the distinct molecular architectures of the aurone vs. flavone scaffolds and translates into altered anchoring geometry, as the dibromoaurone also engages the O2′ hydroxyl group with the Thr-119 side chain in the P3 pocket—an interaction entirely absent in EMD 21388 [1].

Transthyretin Thyroid hormone transport Flavonoid-protein interaction X-ray crystallography

TTR Channel Penetration Depth vs. Endogenous Thyroxine: Bromoaurone Binding Modes Differ by 3–4 Å

Comparison of the solved crystal structures of the bromoaurone–TTR complex and the thyroxine–TTR complex reveals that the bromoaurone occupies two distinct binding modes that deviate substantially from thyroxine's position: binding mode I is situated 3 Å deeper into the TTR channel, and binding mode II is 4 Å further from the channel center than thyroxine [1]. This spatial displacement is quantitatively defined and provides a structural rationale for the compound's potent competitive inhibition of thyroid hormone binding, as confirmed in the original PNAS study [1].

Ligand binding mode Transthyretin Thyroxine displacement Structural biology

Iodothyronine Deiodinase Inhibition: Class-Leading Potency Among Naturally Occurring Plant-Derived Aurones

The polyhydroxylated aurone structural class, of which the target compound is a dibrominated member, has been identified as the most potent class of naturally occurring plant-derived inhibitors of type I iodothyronine deiodinase. The non-brominated core analogue, (3′),4′,4,6-(tetra)trihydroxyaurone, achieves an IC50 of approximately 0.5 µM against rat liver microsomal type I deiodinase, producing dose-dependent and ultimately complete inhibition of three distinct monodeiodination pathways [1]. The target compound is explicitly noted as an inhibitor of iodothyronine deiodinase in both the primary crystallographic publication [2] and the MeSH pharmacological annotation [3]. While direct IC50 data for the dibrominated derivative in the deiodinase assay are not reported separately, the combination of potent deiodinase inhibition by the core scaffold and the bromine-mediated enhancement of TTR binding suggests a dual-target profile not recapitulated by simpler hydroxylated aurones.

Deiodinase inhibition Thyroid hormone metabolism Type I iodothyronine deiodinase Flavonoid pharmacology

Conformational Profile: Near-Planar Crystal Geometry (θ′ = 0.7°) with Identified Nonplanar Bioactive Conformation Accessible at <4 kcal/mol

The crystal and molecular structure of (Z)-3′,5′-dibromo-2′,4,4′,6-tetrahydroxyaurone monohydrate was solved and compared directly with (Z)-4,4′,6-triacetoxyaurone using X-ray analysis and AM1 molecular orbital methods [1]. In the crystal, the target compound adopts a nearly perfect (Z)-planar conformation with a methine-bridge torsion angle θ′ of only 0.7(5)°, compared to 3.1(5)° for the triacetoxy analogue. However, AM1 calculations reveal that the 2′-hydroxy hydrogen orientation modulates the minimum-energy conformation: when positioned trans to the methine bridge, the energy minimum is at θ′ = 3.3°, matching the crystal data, but the cis orientation produces a minimum at θ′ = 31.3°, 2 kcal/mol lower than the crystallographic conformer [1]. Critically, the rotational barrier about θ′ for all conformations is less than 4 kcal/mol, establishing that the nonplanar antiskewed geometry observed in the TTR-bound state (PDB 1THC) is thermally accessible from the ground-state planar conformer [1][2].

Aurone conformation AM1 molecular orbital Crystallography Structure-activity

Empirical Structure Outperforms Modeling: TTR-Bound Pose Diverges from Computational Predictions

The PNAS crystallographic study explicitly notes that the experimentally determined binding mode of the bromoaurone in the TTR complex 'differs significantly from that based upon computer modeling studies' [1]. This observation is significant because the same research group that solved the crystal structure had previously used computer graphic modeling to explore aurone conformations relative to thyroid hormones [2], yet the modeling failed to correctly predict key features including the nonplanar antiskewed conformation and the dual binding mode occupancy in each of the two independent TTR binding sites. The experimentally observed binding involves statistical disorder with two molecules per tetramer at half occupancy in each of modes I and II, a complexity that was not anticipated by docking or homology approaches [1].

Structure-based drug design Computational modeling TTR amylodosis Binding mode prediction

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone: Evidence-Based Application Scenarios for Research and Industrial Procurement


Crystallographic Probe for Transthyretin Ligand-Binding Studies and Structure-Based Drug Design

With a PDB-deposited, high-resolution (2.3 Å, R = 17.9%) crystal structure in complex with human TTR, this compound serves as a validated reference ligand for investigating TTR ligand-binding pharmacology [1]. The atomically defined binding pose—including dual Lys-15 anchoring and O2′–Thr-119 interaction—provides a reliable template for fragment-based screening and computational docking campaigns targeting TTR amyloidogenesis, where the nonplanar antiskewed conformation defines a binding-mode pharmacophore that simple docking approaches have mispredicted [1][2]. Researchers requiring a crystallographically validated positive-control TTR ligand with known binding mode offsets from thyroxine (3 Å deeper in mode I, 4 Å further in mode II) should prioritize this compound over non-crystallized flavonoid analogues [1].

Dual-Mechanism Tool for Thyroid Hormone Transport and Metabolism Pathway Studies

The compound uniquely combines potent TTR binding (competitive displacement of thyroxine validated by crystallography) with inhibition of type I iodothyronine deiodinase [1][2]. The MeSH pharmacological annotation explicitly records both activities [3], and the parent non-brominated aurone scaffold achieves an IC50 of approximately 0.5 µM against deiodinase [2]. This dual functionality is not recapitulated by either simple hydroxylated aurones (which lack strong TTR anchoring) or by the dibromoflavone EMD 21388 (which lacks the deiodinase-inhibition-competent aurone scaffold geometry). Investigators studying the intersection of thyroid hormone transport and peripheral activation should select this compound as a single-agent, dual-target pharmacological probe.

Conformational Chemistry Reference Standard for Aurone Torsion and Planarity Analysis

The directly solved small-molecule crystal structure of (Z)-3′,5′-dibromo-2′,4,4′,6-tetrahydroxyaurone monohydrate, with a methine torsion angle θ′ of 0.7(5)°, provides the most precisely determined planar aurone reference among published crystal structures [1]. The AM1-calculated conformational landscape shows a unique H2′-orientation-dependent dual-minimum (3.3° trans vs. 31.3° cis) with a sub-4 kcal/mol rotational barrier [1]. This quantified conformational duality—planar in crystal form, nonplanar in the protein-bound state—makes the compound an ideal reference material for validating computational conformational sampling methods, force-field parameterization for aurone scaffolds, and QM/MM studies of flavonoid–protein binding events.

Comparator Ligand in Dibromoflavonoid Selectivity Profiling Campaigns

The head-to-head crystallographic comparison between the dibromoaurone and the dibromoflavone EMD 21388, published by Muzioł et al. (2001), establishes that the aurone scaffold engages both Lys-15 residues and Thr-119, whereas the flavone scaffold makes only a single Lys-15 contact and lacks the Thr-119 interaction [1]. This defined interactional difference provides a quantitative structural rationale for differential TTR binding profiles that can be exploited in selectivity screening panels. Researchers seeking to delineate scaffold-specific pharmacology within the dibromoflavonoid chemical space should include this compound as the aurone-class representative alongside EMD 21388 (flavone class) to benchmark target engagement fingerprints.

Quote Request

Request a Quote for 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.